6-(morpholin-4-ylcarbonyl)pyridazin-3(2H)-one
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Overview
Description
6-(morpholine-4-carbonyl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with a morpholine-4-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(morpholine-4-carbonyl)pyridazin-3(2H)-one typically involves the reaction of pyridazine derivatives with morpholine and carbonyl-containing reagents. One common method is the condensation of 6-chloropyridazine with morpholine in the presence of a base, followed by oxidation to introduce the carbonyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(morpholine-4-carbonyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carbonyl group.
Substitution: The pyridazine ring can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
6-(morpholine-4-carbonyl)pyridazin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological targets.
Medicine: Research is ongoing into its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: The compound may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(morpholine-4-carbonyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 6-(morpholine-4-carbonyl)pyridazine
- 6-(piperidine-4-carbonyl)pyridazin-3(2H)-one
- 6-(morpholine-4-carbonyl)pyrimidin-4(3H)-one
Uniqueness
6-(morpholine-4-carbonyl)pyridazin-3(2H)-one is unique due to its specific substitution pattern and the presence of both a morpholine and a carbonyl group. This combination of features gives it distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-(morpholine-4-carbonyl)-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c13-8-2-1-7(10-11-8)9(14)12-3-5-15-6-4-12/h1-2H,3-6H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZNFHWVMDLQNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NNC(=O)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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